molecular formula C16H15FN2O2 B14372534 2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide CAS No. 90746-44-4

2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide

Cat. No.: B14372534
CAS No.: 90746-44-4
M. Wt: 286.30 g/mol
InChI Key: BLMRPDMTXRRHSA-UHFFFAOYSA-N
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Description

2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide typically involves the condensation reaction between 5-fluoro-2-methoxybenzaldehyde and phenylmethylideneaminoacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxybenzaldehyde
  • 2-Fluoro-5-(trifluoromethyl)phenol

Uniqueness

2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide is unique due to its specific structural features, such as the combination of fluoro and methoxy groups on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90746-44-4

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

2-[[(5-fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide

InChI

InChI=1S/C16H15FN2O2/c1-21-14-8-7-12(17)9-13(14)16(19-10-15(18)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,18,20)

InChI Key

BLMRPDMTXRRHSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=NCC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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